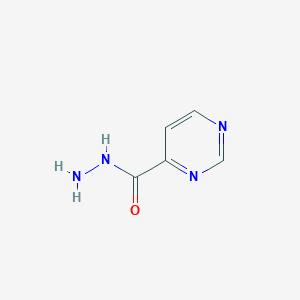

Pyrimidine-4-carbohydrazide

Übersicht

Beschreibung

Pyrimidine-4-carbohydrazide is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their diverse range of biological activities and their potential applications in medicinal chemistry. Pyrimidine derivatives have been synthesized and studied for their electronic, photophysical, and electrochemical properties, as well as for their potential use in various biological activities such as antimicrobial agents .

Synthesis Analysis

The synthesis of pyrimidine-4-carbohydrazide derivatives can be achieved through various methods. One approach involves the synthesis of a versatile polyfunctionalised pyrimidine-4-carboxylate, which can then react with 1,2-dinucleophiles and 1,4-dinucleophiles to yield novel pyrimidine derivatives, including carbohydrazides . Another method includes a five-component cascade reaction that efficiently synthesizes N-fused heterocyclic compounds, including carbohydrazide derivatives . Additionally, multicomponent reactions using carbohydrates as a reagent have been employed to create a new library of hydrophilic substituted pyrimidine-fused heterocycles .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be influenced by various substituents and spacers. For instance, the introduction of ethynylene or vinylene spacers and different substituents on the pyrimidine ring can significantly affect the electronic structure and properties of these compounds. The X-ray crystal structures of some derivatives have been disclosed, providing insights into their molecular conformations .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions. For example, the reaction of 6-carbohydrazonamidepurines with piperidine yields 4,8-disubstituted pyrimido[5,4-d]pyrimidines, showcasing the versatility of pyrimidine-4-carbohydrazide as a precursor for further chemical transformations . The reactivity of these compounds can lead to the formation of various heterocyclic structures, which are valuable in the development of new pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine-4-carbohydrazide derivatives are influenced by their molecular structure. These compounds exhibit intramolecular charge-transfer states, leading to moderate-to-strong fluorescence emission with large Stokes shifts in different solvent polarities. The optical and fluorescence properties of these compounds can change significantly upon the addition of trifluoroacetic acid. The electron-accepting ability of pyrimidine derivatives can be tuned by the substituents on the pyrimidine moiety and the type of spacers used in the molecular structure .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

- Synthesis of Pyrimidine Derivatives: The synthesis of a new polyfunctionalised pyrimidine-4-carboxylate allowed for the creation of novel pyrimidine derivatives such as pyrimido[4,5-d]pyridazin-8-one-5-carboxylates, their corresponding carbohydrazides, and N-acylhydrazone (NAH) derivatives. This synthesis demonstrates the versatility of pyrimidine-4-carbohydrazide in forming a range of chemically diverse and potentially bioactive compounds (Gonçalves et al., 2016).

Biological Activities and Medicinal Research

- Antitumor Activity: New series of pyrido[2,3-d]pyrimidine derivatives were synthesized, showing potent in vitro and in vivo antitumor activity. This underscores the potential of pyrimidine-4-carbohydrazide derivatives in cancer research (Gineinah et al., 2013).

- Anticancer and Antimicrobial Properties: A study described the synthesis of fused pyrimidinone derivatives and Schiff base ligands with pyrimidine-4-carbohydrazide moieties, highlighting their potential for in vitro anticancer and antimicrobial activities (Aly et al., 2018).

- Antibacterial Activity: Novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives exhibited significant antibacterial activity, suggesting their applicability in addressing drug-resistant bacterial infections (Kethireddy et al., 2015).

Chemical Properties and Applications

- Synthesis of Heterocyclic Compounds: An efficient synthesis method for new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives was developed, showcasing the chemical versatility and potential for diverse applications of pyrimidine-4-carbohydrazide (Hosseini & Bayat, 2019).

- Nonlinear Optical Properties: A study on thiopyrimidine derivatives, including pyrimidine-4-carbohydrazide variants, revealed their potential applications in nonlinear optics (NLO) and optoelectronic technologies, highlighting their importance in advanced material sciences (Hussain et al., 2020).

Eigenschaften

IUPAC Name |

pyrimidine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-9-5(10)4-1-2-7-3-8-4/h1-3H,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTQBXDLKZTWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332841 | |

| Record name | pyrimidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimidine-4-carbohydrazide | |

CAS RN |

39513-54-7 | |

| Record name | pyrimidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.